molecular formula C15H12BrN3O B12168611 2-bromo-N-(2-methyl-1H-benzimidazol-5-yl)benzamide

2-bromo-N-(2-methyl-1H-benzimidazol-5-yl)benzamide

Cat. No.: B12168611
M. Wt: 330.18 g/mol
InChI Key: FHPSOXREVGVGSQ-UHFFFAOYSA-N
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Description

2-bromo-N-(2-methyl-1H-benzimidazol-5-yl)benzamide is a compound that belongs to the benzimidazole family. Benzimidazoles are heterocyclic aromatic organic compounds that have a wide range of applications in medicinal chemistry due to their biological activities. This particular compound is of interest due to its potential therapeutic properties and its role in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-(2-methyl-1H-benzimidazol-5-yl)benzamide typically involves the condensation of ortho-phenylenediamine with benzaldehyde derivatives. The reaction is often carried out in the presence of an oxidizing agent such as sodium metabisulphite in a solvent mixture under mild conditions . The resulting benzimidazole derivative is then brominated using a brominating agent like bromine or N-bromosuccinimide (NBS) to introduce the bromo group at the desired position .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-bromo-N-(2-methyl-1H-benzimidazol-5-yl)benzamide undergoes various chemical reactions, including:

    Substitution Reactions: The bromo group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction Reactions: The benzimidazole ring can undergo oxidation or reduction under specific conditions, leading to different derivatives.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

    Bromination: Bromine or N-bromosuccinimide (NBS) in an organic solvent.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzimidazole derivatives, while coupling reactions can produce more complex aromatic compounds.

Scientific Research Applications

2-bromo-N-(2-methyl-1H-benzimidazol-5-yl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-bromo-N-(2-methyl-1H-benzimidazol-5-yl)benzamide involves its interaction with specific molecular targets. The benzimidazole ring can bind to various enzymes and receptors, inhibiting their activity. This inhibition can lead to the disruption of essential biological processes in pathogens or cancer cells, resulting in their death or reduced proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-bromo-N-(2-methyl-1H-benzimidazol-5-yl)benzamide is unique due to the presence of the bromo group, which can be further functionalized to create a wide range of derivatives. This versatility makes it a valuable compound in medicinal chemistry and industrial applications.

Properties

Molecular Formula

C15H12BrN3O

Molecular Weight

330.18 g/mol

IUPAC Name

2-bromo-N-(2-methyl-3H-benzimidazol-5-yl)benzamide

InChI

InChI=1S/C15H12BrN3O/c1-9-17-13-7-6-10(8-14(13)18-9)19-15(20)11-4-2-3-5-12(11)16/h2-8H,1H3,(H,17,18)(H,19,20)

InChI Key

FHPSOXREVGVGSQ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(N1)C=C(C=C2)NC(=O)C3=CC=CC=C3Br

Origin of Product

United States

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